REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][C:4]([C:8]([OH:10])=O)=[C:5]([CH3:7])[N:6]=1.[NH2:11][CH2:12][C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1.F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=CC=2N=N1.C(N(CC)C(C)C)(C)C>C(Cl)Cl>[N:15]1[CH:16]=[CH:17][CH:18]=[C:13]([CH2:12][NH:11][C:8]([C:4]2[S:3][C:2]([Br:1])=[N:6][C:5]=2[CH3:7])=[O:10])[CH:14]=1 |f:2.3|
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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BrC=1SC(=C(N1)C)C(=O)O
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Name
|
|
Quantity
|
5.05 mL
|
Type
|
reactant
|
Smiles
|
NCC=1C=NC=CC1
|
Name
|
|
Quantity
|
21.9 g
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
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Name
|
|
Quantity
|
15.7 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred under nitrogen at room temperature for 16 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
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Details
|
washed with water (300 mL) and brine (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography over silica gel (methylene chloride:methanol, 95:5)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)CNC(=O)C1=C(N=C(S1)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |